molecular formula C7H14ClNO2S B13007476 (1-Cyclopropylbutyl)sulfamoylchloride

(1-Cyclopropylbutyl)sulfamoylchloride

Cat. No.: B13007476
M. Wt: 211.71 g/mol
InChI Key: NUVVYRBHGHXTSW-UHFFFAOYSA-N
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Description

(1-Cyclopropylbutyl)sulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfamoyl chloride group attached to a cyclopropylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride typically involves the reaction of (1-Cyclopropylbutyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfamoyl chloride group. The general reaction scheme is as follows:

(1-Cyclopropylbutyl)amine+Chlorosulfonic acid(1-Cyclopropylbutyl)sulfamoyl chloride+Hydrogen chloride\text{(1-Cyclopropylbutyl)amine} + \text{Chlorosulfonic acid} \rightarrow \text{(1-Cyclopropylbutyl)sulfamoyl chloride} + \text{Hydrogen chloride} (1-Cyclopropylbutyl)amine+Chlorosulfonic acid→(1-Cyclopropylbutyl)sulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: Industrial production of (1-Cyclopropylbutyl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylbutyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfamides, sulfonates, or sulfonamides.

    Hydrolysis: In the presence of water, (1-Cyclopropylbutyl)sulfamoyl chloride hydrolyzes to form (1-Cyclopropylbutyl)sulfonic acid and hydrogen chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products:

    Sulfamides, Sulfonates, and Sulfonamides: Formed through nucleophilic substitution.

    (1-Cyclopropylbutyl)sulfonic Acid: Formed through hydrolysis.

Scientific Research Applications

(1-Cyclopropylbutyl)sulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of novel therapeutic agents.

    Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropylbutyl)sulfamoyl chloride primarily involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create diverse compounds with potential biological activity.

Comparison with Similar Compounds

    (1-Cyclopropylbutyl)sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfamoyl chloride group.

    (1-Cyclopropylbutyl)amine: The precursor in the synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride.

    (1-Cyclopropylbutyl)sulfonic Acid: The hydrolysis product of (1-Cyclopropylbutyl)sulfamoyl chloride.

Uniqueness: (1-Cyclopropylbutyl)sulfamoyl chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in the development of new chemical entities.

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

N-(1-cyclopropylbutyl)sulfamoyl chloride

InChI

InChI=1S/C7H14ClNO2S/c1-2-3-7(6-4-5-6)9-12(8,10)11/h6-7,9H,2-5H2,1H3

InChI Key

NUVVYRBHGHXTSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)NS(=O)(=O)Cl

Origin of Product

United States

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